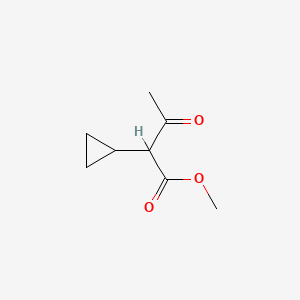

Methyl 2-cyclopropyl-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(9)7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAKWWLIQDQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Methyl 2 Cyclopropyl 3 Oxobutanoate

Classical and Contemporary Direct Synthetic Approaches to β-Keto Esters with Cyclopropyl (B3062369) Substitution

Directly constructing the target molecule often involves forming the core β-keto ester functionality while the cyclopropyl group is already present on one of the precursors. This can be achieved through well-established C-C bond-forming reactions.

Modified Acetoacetic Ester Synthesis Protocols for α-Substituted Derivatives

The acetoacetic ester synthesis is a cornerstone method for preparing α-substituted ketones and related derivatives. masterorganicchemistry.comlibretexts.org The general principle involves the deprotonation of an acetoacetic ester, such as methyl acetoacetate (B1235776), to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an electrophile. chemicalnote.com

To synthesize methyl 2-cyclopropyl-3-oxobutanoate via this route, the enolate of methyl acetoacetate would be reacted with a suitable cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. The process consists of three main steps:

Enolate Formation: Methyl acetoacetate is treated with a suitable base to abstract the acidic α-proton located between the two carbonyl groups. Sodium methoxide (B1231860) in methanol (B129727) is a common choice for this transformation, ensuring that transesterification does not lead to a mixture of products. chemicalnote.comuomustansiriyah.edu.iq

Alkylation: The resulting nucleophilic enolate is then treated with a cyclopropyl halide or tosylate. The enolate attacks the electrophilic carbon of the cyclopropyl group in an SN2 reaction, forming the new carbon-carbon bond at the α-position. libretexts.org

Workup: An acidic workup neutralizes the reaction mixture, yielding the final product, this compound.

While this method is theoretically straightforward, the practical success can be influenced by the reactivity of the cyclopropyl electrophile, as SN2 reactions on cyclopropyl systems can be sluggish compared to those on primary alkyl halides.

Table 1: Reagents for Acetoacetic Ester Synthesis of this compound

| Step | Reagent 1 | Reagent 2 | Purpose |

|---|---|---|---|

| 1 | Methyl Acetoacetate | Sodium Methoxide | Formation of the nucleophilic enolate |

| 2 | Enolate from Step 1 | Cyclopropyl Bromide/Tosylate | Introduction of the cyclopropyl group via SN2 alkylation |

Claisen Condensation and Related Enolate-Based Methodologies for 1,3-Dicarbonyl Compounds

The Claisen condensation is a powerful reaction for forming C-C bonds between two ester molecules, resulting in a β-keto ester. masterorganicchemistry.com A "crossed" or "mixed" Claisen condensation, involving two different esters, can be employed to synthesize the target compound. ucla.educhemistrysteps.com

In a potential route to this compound, the enolate of methyl cyclopropylacetate would be reacted with methyl acetate (B1210297). However, a more controlled and synthetically useful approach involves the reaction between the enolate of methyl acetate and a non-enolizable acyl donor like methyl cyclopropanecarboxylate, or more practically, the acylation of the pre-formed enolate of methyl cyclopropylacetate with a suitable acetylating agent.

A viable crossed Claisen strategy would involve:

Formation of the enolate of methyl cyclopropylacetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and regioselective deprotonation.

Reaction of this enolate with methyl acetate, which acts as the electrophilic acylating agent.

The reaction proceeds via nucleophilic acyl substitution, where the enolate adds to the carbonyl of methyl acetate, followed by the elimination of a methoxide leaving group to form the β-keto ester. libretexts.org

To avoid a complex mixture of all four possible products (two self-condensation and two crossed-condensation products), one of the esters should ideally be non-enolizable or the reaction must be carefully controlled by slow addition of the enolizable ester to a mixture of the base and the non-enolizable partner. chemistrysteps.com

Esterification Routes Utilizing Corresponding β-Keto Acids or Salts

If the parent β-keto acid, 2-cyclopropyl-3-oxobutanoic acid, is available, the target methyl ester can be prepared through standard esterification methods. The primary challenge of this route is the synthesis and stability of the β-keto acid itself, as such compounds are prone to decarboxylation upon heating.

Assuming the availability of 2-cyclopropyl-3-oxobutanoic acid, several esterification protocols could be applied:

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and driving it towards the product often requires using a large excess of methanol or removing the water formed during the reaction.

Reaction with Diazomethane (B1218177): A milder, though hazardous, method involves treating the carboxylic acid with diazomethane. This reaction is typically quantitative and proceeds rapidly at room temperature, but the toxicity and explosive nature of diazomethane limit its large-scale applicability.

Alkyl Halide Esterification: The carboxylate salt of the acid, formed by reacting the acid with a base like sodium bicarbonate or potassium carbonate, can be reacted with an alkylating agent such as methyl iodide or dimethyl sulfate (B86663) to form the methyl ester.

The synthesis of the prerequisite 2-cyclopropyl-3-oxobutanoic acid itself is not trivial and would likely involve methods analogous to those described in other sections, followed by hydrolysis.

Strategies for Cyclopropyl Group Introduction at the α-Position

An alternative synthetic paradigm involves creating the cyclopropane (B1198618) ring on a pre-existing β-keto ester scaffold. These methods leverage modern catalytic and nucleophilic strategies to form the three-membered ring.

Transition Metal-Catalyzed Cyclopropanation Reactions of Olefinic Precursors

This approach introduces the cyclopropyl group by reacting an unsaturated β-keto ester precursor with a carbene or carbenoid species, often generated in situ with the aid of a transition metal catalyst. nih.gov A suitable precursor for this strategy would be methyl 2-acetyl-3-butenoate.

The key steps in this process are:

Carbene Precursor: A diazo compound, such as diazomethane or a derivative like trimethylsilyldiazomethane, serves as the source of the :CH₂ carbene unit.

Catalyst Activation: A transition metal complex, with rhodium(II) and copper(I) complexes being the most common, reacts with the diazo compound to form a metal-carbene intermediate. organic-chemistry.org

Cyclopropanation: The metal carbene then transfers the carbene unit to the double bond of the olefinic β-keto ester precursor in a concerted fashion, forming the cyclopropane ring and yielding this compound.

The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction, offering pathways to enantiomerically enriched products if a chiral catalyst is employed. utdallas.edu

Table 2: Example System for Catalytic Cyclopropanation

| Component | Example | Role |

|---|---|---|

| Olefinic Precursor | Methyl 2-acetyl-3-butenoate | Substrate for cyclopropanation |

| Carbene Source | Trimethylsilyldiazomethane | Provides the :CH₂ unit for the ring |

| Catalyst | Dirhodium tetraacetate [Rh₂(OAc)₄] | Forms a metal-carbene intermediate |

Nucleophilic Addition and Subsequent Ring-Closure Sequences for Cyclopropane Formation

This strategy involves a two-step sequence where a nucleophile adds to an α,β-unsaturated system, followed by an intramolecular ring-closing reaction. One of the most common variations of this is the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide.

A plausible pathway starting from an appropriate α,β-unsaturated keto ester, such as methyl 2-acetylacrylate, would be:

Ylide Formation: A sulfonium (B1226848) salt, like trimethylsulfonium (B1222738) iodide, is deprotonated with a strong base (e.g., sodium hydride) to generate the sulfur ylide, dimethylsulfonium methylide.

Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated keto ester in a conjugate (or Michael) addition. youtube.com This forms a new C-C bond and generates a stabilized enolate intermediate.

Intramolecular Ring Closure: The enolate intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfide (B99878) and closing the three-membered ring to give the final product. rsc.org

This method provides a powerful way to construct cyclopropane rings adjacent to electron-withdrawing groups. The reaction conditions are generally mild, and the stereochemical outcome can often be controlled.

Functionalization of Pre-existing β-Keto Esters with Cyclopropyl-Containing Reagents

One of the primary methods for synthesizing this compound involves the alkylation of a pre-existing β-keto ester, such as methyl acetoacetate, with a suitable cyclopropyl-containing electrophile. This approach is advantageous as it utilizes readily available starting materials.

A common strategy is the reaction of methyl acetoacetate with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base. The base deprotonates the α-carbon of the β-keto ester, forming an enolate which then acts as a nucleophile, attacking the cyclopropylmethyl halide in an SN2 reaction to form the desired product.

Another approach involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which can be considered precursors to β-keto esters. nih.gov This method allows for the formation of the cyclopropyl ring directly onto a molecule that contains the core structure of a β-keto ester. nih.gov

The choice of base and solvent is critical for the success of these reactions. Common bases include alkali metal carbonates, such as potassium carbonate, and alkoxides. The solvent must be able to dissolve the reactants and facilitate the reaction, with ethereal solvents like diethyl ether often being employed.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency and Selectivity

The selection of an appropriate solvent is crucial as it can significantly influence reaction rates and selectivity. For instance, in the alkylation of β-keto esters, the solvent can affect the solubility of the reactants and the reactivity of the nucleophilic enolate. While traditional organic solvents like dichloromethane (B109758) have been used, greener alternatives are increasingly being explored. mt.com For example, the use of biorenewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been investigated. mt.com In some cases, a co-solvent system, like a mixture of 2-MeTHF and acetic acid, can improve solubility and prevent precipitation of intermediates, leading to higher yields. mt.com

Temperature control is another critical parameter. Many reactions for the synthesis of β-keto esters are performed at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting side reactions or decomposition of the product. researchgate.net Lowering the reaction temperature can sometimes enhance selectivity, as seen in certain cyclization reactions where the formation of a specific regioisomer is favored at lower temperatures. researchgate.net

The following table summarizes the impact of solvent and temperature on the synthesis of related compounds, illustrating the importance of these parameters.

Table 1: Effect of Solvent and Temperature on Reaction Outcomes

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|

| Cyclization | N-methylpyrrolidone (NMP) | 170 | Formation of two regioisomers | researchgate.net |

| Cyclization | NMP with pivalic acid | 170 | Improved yield of one regioisomer | researchgate.net |

| Cyclization | NMP with pivalic acid | Lowered Temperature | Exclusive formation of one regioisomer | researchgate.net |

| Flow Chemistry | Dichloromethane | Not specified | Original process with good yield | mt.com |

| Flow Chemistry | 2-Methyltetrahydrofuran (2-MeTHF) | Not specified | Reduced yield due to precipitation | mt.com |

The development of efficient catalyst systems is a key area of research for the synthesis of β-keto esters and related compounds. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity. careerendeavour.combuecher.de

In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. careerendeavour.com For example, palladium complexes with specific ligands are used in various C-H functionalization reactions. nih.gov The design of the ligand is crucial for the success of the reaction, as it can influence the electronic and steric properties of the metal center, thereby controlling the reactivity and selectivity of the catalyst. nih.gov The use of a mono-protected amino neutral amide (MPANA) ligand in combination with a strong acid has been shown to be effective for the β-C-H functionalization of ketones and esters. nih.gov

Machine learning has emerged as a powerful tool for the rational design and optimization of catalyst systems. beilstein-journals.orgbeilstein-journals.org By analyzing large datasets of chemical reactions, machine learning models can predict the optimal reaction conditions, including the best catalyst, solvent, and temperature, for a given transformation. beilstein-journals.orgbeilstein-journals.org This approach can significantly accelerate the discovery of new and improved synthetic methods.

The following table provides examples of catalyst systems used in related synthetic transformations.

Table 2: Examples of Catalyst Systems in Organic Synthesis

| Reaction | Catalyst | Ligand/Co-catalyst | Key Features | Reference |

|---|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ | PCy₃·HBF₄ | Microwave-assisted heating | researchgate.net |

| β-C-H Functionalization | Cationic Pd Complexes | Mono-protected amino neutral amide (MPANA) | Directed by native ketone/ester functionality | nih.gov |

| Transesterification | Candida antarctica lipase (B570770) B (CALB) | None | Environmentally safe, high yield | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and improve sustainability.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.comnih.gov Reactions with high atom economy are preferred as they generate less waste. Addition reactions, such as the Diels-Alder reaction, often exhibit 100% atom economy. jocpr.com In the context of synthesizing this compound, routes that maximize the incorporation of atoms from the starting materials into the final product are desirable.

Step efficiency refers to the number of synthetic steps required to produce the target molecule. nih.gov A shorter synthetic route is generally more efficient as it reduces the consumption of reagents and solvents and minimizes waste generation. Designing a synthesis with high step economy is a key goal in modern organic chemistry. nih.gov

The use of hazardous solvents and reagents is a major concern in chemical synthesis. Green chemistry promotes the use of safer alternatives. sigmaaldrich.comnih.gov

Environmentally Benign Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener solvents is a key aspect of sustainable chemistry. sigmaaldrich.com Water is an ideal green solvent, but its application in organic synthesis can be limited by the poor solubility of many organic compounds. nih.gov Other green solvents include bio-based solvents like ethanol (B145695) and 2-methyltetrahydrofuran (2-MeTHF), which are derived from renewable resources. mt.comsigmaaldrich.com Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also represent a promising class of green solvents. nih.gov

Environmentally Benign Reagents: The development of catalytic reactions is a cornerstone of green chemistry, as catalysts are used in small amounts and can be recycled and reused. researchgate.net Biocatalysts, such as enzymes, offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. google.com For example, lipase-catalyzed transesterification of β-keto esters can be performed under mild, solvent-free conditions with high yields. google.comgoogle.com

The following table highlights some green chemistry approaches relevant to the synthesis of β-keto esters.

Table 3: Green Chemistry Approaches in β-Keto Ester Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Atom Economy | Use of addition reactions | Diels-Alder cycloaddition | jocpr.com |

| Use of Safer Solvents | Replacement of hazardous solvents | Use of 2-MeTHF instead of dichloromethane | mt.com |

| Use of Renewable Feedstocks | Bio-based solvents | Ethanol, Bio-Acetone | sigmaaldrich.com |

| Catalysis | Use of biocatalysts | Lipase-catalyzed transesterification | google.comgoogle.com |

Nucleophilic Alkylation Mechanisms of the Enolate of this compound

The resonance-stabilized enolate of this compound is an excellent carbon-centered nucleophile, readily participating in alkylation reactions with suitable electrophiles.

The most common alkylation reaction involving β-keto ester enolates is a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. libretexts.orglibretexts.orgjove.com This reaction, a cornerstone of the "acetoacetic ester synthesis," forms a new carbon-carbon bond at the α-position. jove.com

The mechanism proceeds in two fundamental steps:

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, abstracts the acidic α-hydrogen to generate the nucleophilic enolate anion. aklectures.comjove.com

Nucleophilic Attack: The enolate anion attacks the electrophilic carbon of an alkyl halide in a classic SN2 fashion, displacing the halide leaving group. libretexts.orgyoutube.com

The success of this reaction is highly dependent on the structure of the alkyl halide, adhering to the typical constraints of SN2 reactions. libretexts.orglibretexts.org

Table 2: Substrate Scope for Electrophiles in Enolate Alkylation

| Electrophile Type | Example | Suitability for SN2 Alkylation | Rationale |

|---|---|---|---|

| Methyl Halides | CH₃I | Excellent | Unhindered, minimal competing reactions. libretexts.org |

| Primary Alkyl Halides | CH₃CH₂Br | Good | Good substrates for SN2. libretexts.org |

| Allylic/Benzylic Halides | Ph-CH₂-Br | Excellent | Activated towards SN2 displacement. libretexts.org |

| Secondary Alkyl Halides | (CH₃)₂CH-Br | Poor | Competing E2 elimination reaction becomes significant. youtube.com |

While the enolate anion has negative charge density on both the α-carbon and the oxygen atoms, alkylation almost exclusively occurs on the carbon (C-alkylation) rather than the oxygen (O-alkylation). C-alkylation leads to the more thermodynamically stable product.

For unsymmetrical ketones, regioselectivity is a major concern, governed by the formation of either a kinetic (less substituted) or thermodynamic (more substituted) enolate. libretexts.orgquimicaorganica.org For this compound, the α-carbon is flanked by the cyclopropyl and methyl groups, and deprotonation occurs at the single hydrogen on this central carbon, simplifying the issue of regioselectivity in enolate formation.

However, stereoelectronic control becomes paramount when the alkylation creates a new stereocenter. The enolate ion is planar, and the incoming electrophile can approach from either face. rsc.org The trajectory of this approach is not random; it is governed by stereoelectronic effects to maximize orbital overlap and minimize steric hindrance. acs.org The existing stereochemistry of the molecule and the nature of the enolate's counterion (e.g., Li⁺, Na⁺) can influence the facial selectivity of the alkylation, leading to a preference for one stereoisomeric product over the other. quimicaorganica.orgacs.org Precise control over these factors is essential for asymmetric synthesis. rsc.org

Considerations for Mono- and Di-alkylation Strategies

The alkylation of this compound, a classic β-keto ester, hinges on the acidity of the α-hydrogen located on the carbon between the two carbonyl groups. Deprotonation by a suitable base generates a resonance-stabilized enolate, which then acts as a nucleophile. The strategic control between mono- and di-alkylation is a critical aspect of its synthetic utility, governed primarily by the stoichiometry of the reactants. pharmaxchange.info

To achieve mono-alkylation , a carefully controlled amount of base, typically one equivalent, is used to form the enolate. This is followed by the addition of one equivalent of an alkyl halide. The enolate attacks the alkyl halide in a standard S_N2 reaction, attaching a single alkyl group to the α-carbon. pharmaxchange.info

For di-alkylation , the process is extended. After the initial mono-alkylation, a second equivalent of base is introduced to deprotonate the remaining acidic α-hydrogen on the newly formed mono-alkylated product. Subsequent reaction with another equivalent of an alkyl halide yields the di-substituted β-keto ester. pharmaxchange.infolibretexts.org It is also possible to perform the reaction in one pot using multiple equivalents of base and alkyl halide from the outset. pharmaxchange.inforesearchgate.net

A significant challenge in these alkylation strategies arises when the introduced alkyl group creates a new stereocenter at the α-carbon. Under the basic or acidic conditions often used, the resulting chiral product can easily racemize through keto-enol tautomerism, diminishing the enantiopurity of the product. nih.gov Therefore, developing stereoselective alkylation methods under nearly neutral conditions remains an area of active research. nih.gov

Table 1: Stoichiometric Control of Alkylation

| Desired Product | Base Equivalents | Alkyl Halide Equivalents | Key Outcome |

|---|---|---|---|

| Mono-alkylated Ester | 1.0 | 1.0 | Addition of a single alkyl group to the α-carbon. pharmaxchange.info |

| Di-alkylated Ester | >2.0 | >2.0 | Addition of two alkyl groups to the α-carbon. pharmaxchange.inforesearchgate.net |

Carbonyl Reactivity and Addition Mechanisms

The dual carbonyl functionality of this compound dictates its reactivity, allowing it to participate in a variety of addition reactions either as a nucleophile (via its enolate) or, in its derivatized form, as an electrophile.

In the presence of a base, this compound can be deprotonated to form its enolate. This enolate is a potent nucleophile capable of attacking the electrophilic carbonyl carbon of an aldehyde or ketone (a carbonyl acceptor) in an aldol (B89426) addition reaction. youtube.com The initial product of this attack is a β-hydroxy dicarbonyl compound, specifically a β-hydroxy-β'-keto ester, known as the aldol adduct. youtube.com

The reaction often does not stop at the addition stage. Under the reaction conditions, particularly with heating, the aldol adduct can undergo a dehydration (or condensation) reaction. youtube.com A proton on the α-carbon is removed, and the resulting enolate expels the hydroxyl group from the β-carbon, forming a double bond. This yields a highly conjugated α,β-unsaturated compound. youtube.comyoutube.com The formation of this conjugated system provides a thermodynamic driving force for the condensation step. youtube.com

The general mechanism proceeds as follows:

Enolate Formation: A base removes the acidic α-proton from this compound.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an acceptor molecule (e.g., an aldehyde or ketone).

Protonation: The resulting alkoxide is protonated (often by the solvent) to form the β-hydroxy aldol adduct.

Dehydration (Condensation): Upon heating, a molecule of water is eliminated to form an α,β-unsaturated product. youtube.com

The enolate of this compound can also act as a "Michael donor" in a Michael addition (or conjugate addition) reaction. wikipedia.orgorganic-chemistry.org This reaction involves the 1,4-addition of the nucleophilic enolate to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor". libretexts.orgyoutube.com This process is highly valuable for forming carbon-carbon bonds and results in a 1,5-dicarbonyl compound. wikipedia.org

The mechanism for the Michael reaction involves three key steps:

Enolate Formation: A base deprotonates the β-keto ester to form the resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, causing a shift of electrons to form a new enolate intermediate. libretexts.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

Conversely, if this compound is first converted into an α,β-unsaturated derivative (for example, via an aldol condensation), this new compound can itself serve as a Michael acceptor. It can then react with another nucleophile, such as a different enolate, an amine, or a Gilman reagent, in a conjugate addition fashion.

Decarboxylation Pathways and Subsequent Derivatives

A cornerstone of β-keto ester chemistry is the ability to remove the ester group as carbon dioxide, a process known as decarboxylation. This reaction transforms the compound into a ketone, providing a powerful synthetic tool for creating substituted ketones. aklectures.com

The decarboxylation of this compound does not occur directly. The ester must first be hydrolyzed to its corresponding carboxylic acid, 2-cyclopropyl-3-oxobutanoic acid. This hydrolysis can be achieved under either acidic or basic conditions, followed by acidification to produce the β-keto acid. pharmaxchange.infoaklectures.com

Once the β-keto acid is formed, it can be readily decarboxylated, often with gentle heating. libretexts.org The mechanism is a concerted, pericyclic process that proceeds through a cyclic six-membered transition state. The carbonyl oxygen of the carboxylic acid abstracts the proton from the carboxyl group, while the electrons from the O-H bond shift to form a new C=C double bond (creating an enol). This electron shift simultaneously promotes the breaking of the C-C bond, releasing a molecule of carbon dioxide (CO₂). masterorganicchemistry.com The resulting enol intermediate quickly tautomerizes to the more stable ketone product. libretexts.orgmasterorganicchemistry.com

The true synthetic power of this compound is realized when alkylation is combined with hydrolysis and decarboxylation. aklectures.com This multi-step sequence allows for the synthesis of complex, substituted cyclopropyl methyl ketones. google.com

The general synthetic route is as follows:

Alkylation: The starting β-keto ester is first subjected to mono- or di-alkylation, as described in section 3.2.3, to introduce one or two alkyl groups at the α-position. pharmaxchange.info

Hydrolysis: The resulting substituted ester is then hydrolyzed (saponified) with a base (like NaOH), followed by acidification (with H₃O⁺), to convert the ester group into a carboxylic acid. This creates a substituted β-keto acid. pharmaxchange.infolibretexts.org

Decarboxylation: The substituted β-keto acid is gently heated, causing it to lose CO₂ and generate the corresponding substituted methyl ketone. libretexts.orgaklectures.com

By choosing the appropriate alkyl halides in the first step, a wide variety of ketones can be synthesized from a single starting material. For instance, alkylating with methyl iodide and then performing the hydrolysis and decarboxylation sequence would yield 3-cyclopropyl-2-butanone.

Structural Features and Inherent Reactivity Potential of Methyl 2 Cyclopropyl 3 Oxobutanoate

Unique Combination of β-Keto Ester and α-Cyclopropyl Functionality

The reactivity of this compound is fundamentally derived from the interplay between its two key functional groups.

The β-keto ester moiety is a classic functional group in organic chemistry. The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is notably acidic. This acidity facilitates the formation of a stabilized enolate ion under basic conditions. This enolate is a potent nucleophile, enabling reactions such as alkylations and acylations at the α-position, thereby allowing for the straightforward introduction of new carbon-carbon bonds.

The α-cyclopropyl group is more than just a simple cycloalkane substituent. The three-membered ring is characterized by significant ring strain, which imparts unique electronic properties and reactivity. The C-C bonds of the cyclopropane ring have a high degree of p-orbital character, allowing the ring to interact with adjacent functional groups and to participate in reactions typically associated with unsaturated systems. This strained ring can act as a reactive handle, susceptible to ring-opening reactions under various conditions, including the presence of Lewis acids or transition metals. acs.orgresearchgate.net Such ring-opening processes can generate valuable intermediates for subsequent transformations. acs.orgresearchgate.net

The direct attachment of the cyclopropyl ring to the acidic α-carbon of the β-keto ester system creates a molecule with dual reactivity. The electron-withdrawing nature of the ketone and ester groups influences the stability and reactivity of the adjacent cyclopropane ring, while the steric and electronic properties of the cyclopropyl group can, in turn, direct the stereochemical outcome of reactions at the α-carbon.

Potential for Diverse Chemical Transformations

The unique structural arrangement of this compound makes it a versatile precursor for a variety of complex molecules. Its potential for diverse chemical transformations is rooted in the ability to selectively engage either the β-keto ester functionality, the cyclopropyl ring, or both in tandem.

Lewis Acid-Mediated Cascade Reactions: Research on similar cyclopropyl ketones has shown that they can undergo a cascade of reactions in the presence of a Lewis acid. acs.orgacs.orgnih.gov This process can be initiated by the nucleophilic ring-opening of the cyclopropane ring. acs.orgresearchgate.net For a molecule like this compound, this could lead to the formation of a homoallylic ester intermediate, which can then participate in intramolecular cyclizations or subsequent intermolecular reactions. Such sequences have been used to synthesize complex heterocyclic structures like 5,6-dihydropyran-2-ones and spiro-γ-lactones. researchgate.netacs.orgnih.gov

Transition Metal-Catalyzed Couplings: The structural motif of an α-substituted β-keto ester is prominent in modern transition metal catalysis. For instance, related α-diazo-β-ketoesters have been used in ruthenium-catalyzed coupling reactions with cyclopropanols to form α-ester-δ-diketones. acs.orgacs.org This suggests the potential for this compound to be converted into a derivative (such as a diazo compound) that could participate in similar powerful carbon-carbon bond-forming reactions. Furthermore, ruthenium catalysts have been employed in a wide range of cycloadditions and tandem reactions to build complex ring systems. nih.govyoutube.com

Photochemical Cycloadditions: The cyclopropyl ketone moiety is known to participate in enantioselective [3+2] photocycloaddition reactions. nih.govnih.gov Under photochemical conditions, the cyclopropane ring can open to form a 1,3-diradical intermediate that subsequently adds to an alkene, forming a five-membered ring. This highlights a pathway for constructing highly substituted cyclopentane (B165970) derivatives from precursors like this compound.

Table 2: Potential Synthetic Transformations for this compound

| Reaction Type | Key Reagents/Conditions | Potential Product Class | Reference |

| Alkylation/Acylation | Base (e.g., NaH, K₂CO₃), Alkyl/Acyl Halide | Substituted β-Keto Esters | |

| Lewis Acid-Mediated Rearrangement | Lewis Acids (e.g., TMSOTf, SnCl₄) | Heterocycles (e.g., Dihydropyranones, Lactones) | acs.orgresearchgate.netacs.org |

| Transition Metal-Catalyzed Coupling | Ruthenium or other metal catalysts | Polyfunctionalized Acyclic or Cyclic Compounds | acs.orgacs.org |

| Photochemical [3+2] Cycloaddition | Visible Light, Photosensitizer, Alkene | Substituted Cyclopentanes | nih.govnih.gov |

| Reductive Deoxygenation | Wolff-Kishner (or modified Ru-catalyzed) conditions | α-Cyclopropyl Esters | rsc.org |

Stereoselective Transformations of Methyl 2 Cyclopropyl 3 Oxobutanoate

Asymmetric Synthesis of Chiral Derivatives of Methyl 2-cyclopropyl-3-oxobutanoate

The creation of chiral centers in derivatives of this compound can be achieved through several asymmetric strategies, targeting either the α-carbon or leveraging the inherent chirality of a pre-functionalized cyclopropyl (B3062369) ring.

The α-position of β-keto esters is readily deprotonated to form an enolate, which can then react with various electrophiles. Controlling the stereochemistry of this process is a key challenge. Catalytic asymmetric α-functionalization reactions, using either metal catalysts or organocatalysts, are powerful methods for constructing chiral quaternary stereocenters.

Detailed research findings have demonstrated the efficacy of bifunctional organocatalysts in such transformations. For instance, guanidine–bisurea catalysts have been successfully employed in the asymmetric α-amination of β-keto esters using azodicarboxylates as the nitrogen source. beilstein-journals.org These catalysts utilize a network of hydrogen bonds to control the facial selectivity of the electrophilic attack on the enolate, leading to high yields and enantioselectivities. beilstein-journals.org Similarly, asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantiopurity using cinchona-derived phase-transfer catalysts, offering a metal-free alternative for creating α-stereocenters.

Table 1: Representative Enantioselective α-Functionalizations of β-Keto Esters Note: These are examples on analogous β-keto ester systems, demonstrating the principles applicable to this compound.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product ee (%) |

| α-Amination | Guanidine-bisurea organocatalyst | Indanone-derived β-keto esters | Up to 94% |

| α-Alkylation | Cinchona-derived phase-transfer catalyst | Cyclic β-keto esters | Up to 98% |

| α-Fluorination | Ti/TADDOL complex | Acyclic β-keto esters | Up to 90% |

Diastereoselective Approaches Based on Existing Chiral Centers (e.g., in cyclopropyl)

When the cyclopropyl ring itself is chiral, it can exert significant stereochemical control over subsequent reactions, a principle known as substrate-controlled diastereoselection. The synthesis of enantiopure cyclopropane (B1198618) rings is a field of active research, with chemoenzymatic strategies emerging as a powerful tool. rochester.edu Engineered enzymes can catalyze olefin cyclopropanation to produce cyclopropyl ketones with high diastereo- and enantioselectivity. rochester.edu

Once a chiral cyclopropyl ketone or ester is in hand, its inherent chirality can direct the approach of reagents to other parts of the molecule. For example, the asymmetric ring-opening of cyclopropyl ketones with nucleophiles, catalyzed by chiral Lewis acids like a chiral N,N′-dioxide-Scandium(III) complex, demonstrates how the stereochemistry of the cyclopropane can be transferred to a new stereocenter in the product. researchgate.net This approach allows for the creation of complex, acyclic structures with multiple, well-defined stereocenters originating from the chiral cyclopropane template.

Catalytic Asymmetric Hydrogenation of the β-Keto Carbonyl Moiety

One of the most efficient and widely studied methods for introducing chirality is the asymmetric hydrogenation of the ketone group in β-keto esters to produce chiral β-hydroxy esters. This transformation is pivotal for synthesizing a wide array of valuable chiral building blocks.

Chiral ruthenium(II) complexes, particularly those developed by Noyori and his coworkers, are exceptionally effective for the asymmetric hydrogenation of β-keto esters. researchgate.netwikipedia.org Catalysts formed in situ from Ru(II) precursors and chiral atropisomeric diphosphine ligands, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), consistently provide high conversions and excellent enantioselectivities (ee). researchgate.net These hydrogenations can be performed under mild conditions, often with very low catalyst loadings, making the process industrially viable. researchgate.net

Beyond ruthenium, other transition metals have been successfully employed. Iridium complexes with chiral P,N,N-ligands have been shown to hydrogenate β-keto esters with good to excellent enantioselectivities. researchgate.net Similarly, rhodium catalysts paired with ligands from the Josiphos family are effective for this transformation. libretexts.org The choice of metal and ligand allows for fine-tuning of the catalyst's activity and selectivity for specific substrates.

Table 2: Performance of Various Transition Metal Catalysts in Asymmetric Hydrogenation of β-Keto Esters

| Catalyst System | Substrate Example | Solvent | Pressure (H₂) | Product ee (%) |

| Ru-(R)-BINAP | Methyl 3-oxobutanoate | Methanol (B129727) | 4 bar | 97% |

| Ir-Ferrocenyl P,N,N | Various β-keto esters | Toluene | 50 atm | Up to 95% |

| Rh-(R,S)-Josiphos | Ethyl 3-oxobutanoate | Methanol | 70 bar | 97% |

| Ru-P-Phos | Various β-keto esters | Ionic Liquid | 50 bar | Good to Excellent |

Investigation of Ligand Effects on Enantio- and Diastereoselectivity (e.g., dynamic kinetic resolution)

The structure of the chiral ligand coordinated to the metal center is the primary determinant of stereoselectivity in asymmetric hydrogenation. The ligand's steric and electronic properties create a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

In cases where the β-keto ester substrate already possesses a stereocenter, such as at the α-position, the hydrogenation of the β-ketone creates a second stereocenter. If the starting α-stereocenter is configurationally labile (i.e., it can racemize under the reaction conditions), a process known as dynamic kinetic resolution (DKR) can occur. nih.gov In DKR, the catalyst not only hydrogenates the ketone with high enantioselectivity but also selectively reacts with one enantiomer of the rapidly equilibrating starting material. wikipedia.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, highly enantioenriched diastereomer of the product, with both the α- and β-stereocenters controlled. researchgate.net The success of DKR is highly dependent on the catalyst's ability to differentiate between the two enantiomers of the substrate and the relative rates of hydrogenation versus racemization. wikipedia.orgresearchgate.net

Dynamic Kinetic Resolution Strategies Applied to this compound Derivatives

Dynamic kinetic resolution represents a powerful strategy for the synthesis of complex molecules with multiple contiguous stereocenters from racemic starting materials. nih.gov The archetypal example of DKR is the asymmetric hydrogenation of α-substituted β-keto esters. nih.govfrontiersin.org This strategy is directly applicable to α-substituted derivatives of this compound.

The process relies on the acidic nature of the α-proton, which allows for base-catalyzed racemization of the α-stereocenter via an achiral enol or enolate intermediate. nih.gov Simultaneously, a chiral hydrogenation catalyst, typically a Ru(II)-diphosphine complex, reduces the ketone carbonyl. wikipedia.org The catalyst hydrogenates one of the substrate's enantiomers much faster than the other. Because the slow-reacting enantiomer is continuously converted into the fast-reacting one via racemization, the entire mixture is converted into a single diastereomer of the β-hydroxy ester product in high yield and with high diastereo- and enantioselectivity. wikipedia.orgresearchgate.net

Challenges in the DKR of acyclic α-alkyl-β-ketoesters can arise from slower racemization rates and less effective stereorecognition by the catalyst compared to α-heteroatom-substituted analogues. researchgate.net However, significant success has been achieved. For example, Ru-BINAP catalyst systems have been used to achieve the first anti-selective DKR of α-amino-β-keto esters. researchgate.net Similarly, chiral nickel-bisphosphine complexes have been developed for the DKR of α-amino-β-keto ester hydrochlorides, also affording anti-β-hydroxy-α-amino esters with high selectivity. These methodologies provide a direct pathway to chiral products with two adjacent stereocenters, which would be challenging to construct otherwise.

Table 3: Examples of Dynamic Kinetic Resolution in the Asymmetric Hydrogenation of α-Substituted β-Keto Esters

| Catalyst System | Substrate Type | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ru-BINAP | α-Amino-β-keto ester | anti | High | 74-98% |

| Ir-MeOBIPHEP | α-Amino-β-keto ester | anti | Excellent | Excellent |

| Ni-Chiral Bisphosphine | α-Amino-β-keto ester HCl | anti | High | High |

| Ru(II)-TsDPEN | β-Aryl α-keto ester | syn, anti (lactonized) | Complete | Up to 93% |

Chiral Auxiliary and Organocatalytic Strategies for Induced Stereocontrol

Beyond the direct reduction of the ketone, stereoselectivity in reactions involving this compound can be induced through the use of chiral auxiliaries or by employing organocatalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For β-keto esters, a common strategy involves the formation of a chiral enolate. For example, the β-keto ester can be converted into an N-acyloxazolidinone using an Evans auxiliary. researchgate.net Deprotonation of this derivative forms a chiral enolate, which can then react with various electrophiles in a highly diastereoselective manner. Subsequent removal of the auxiliary provides the α-substituted β-keto ester with high enantiomeric purity. While this approach is well-established for various β-keto esters, its application to this compound would be a logical extension. mdpi.com

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. nih.govnih.gov For β-keto esters, a variety of organocatalytic transformations have been developed, including Michael additions, aldol (B89426) reactions, and α-functionalizations. mdpi.com Chiral amines, such as proline and its derivatives, and cinchona alkaloids are common classes of organocatalysts used for these transformations. nih.gov These catalysts can activate the β-keto ester by forming a chiral enamine or enolate intermediate, which then reacts with an electrophile in a stereocontrolled fashion. The application of these methodologies to this compound would allow for the asymmetric synthesis of a wide range of α-substituted derivatives.

Table 3: Examples of Organocatalytic Reactions with β-Keto Esters

| Reaction Type | β-Keto Ester Substrate (Analogous) | Organocatalyst | Product Type | Diastereomeric/Enantiomeric Ratio |

| Michael Addition | 1,3-Diketone | Chiral primary amine | Adduct with a new stereocenter | up to 99% ee |

| α-Amination | Ethyl 2-oxocyclopentanecarboxylate | Proline derivative | α-Amino ester | up to 98% ee |

| Aldol Reaction | Cyclohexanone | Chiral diamine | Aldol adduct | up to 99% ee, >20:1 dr |

Data is illustrative and based on organocatalytic reactions of analogous β-keto esters.

Advanced Synthetic Applications of Methyl 2 Cyclopropyl 3 Oxobutanoate As a Key Building Block

Utilization as a Versatile Building Block in Complex Molecule Construction

The inherent reactivity of the dicarbonyl functionality, coupled with the unique properties of the cyclopropyl (B3062369) group, positions methyl 2-cyclopropyl-3-oxobutanoate as a cornerstone in the assembly of complex molecules. sigmaaldrich.comresearchgate.net Its ability to undergo a variety of chemical transformations allows for the strategic introduction of the cyclopropyl motif into larger, more elaborate structures.

Construction of Substituted Ketone-Containing Scaffolds

This compound serves as an excellent precursor for the synthesis of various substituted ketone-containing scaffolds. The active methylene (B1212753) group, flanked by two carbonyls, can be readily deprotonated to form a nucleophilic enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

One of the most common transformations is alkylation, where the enolate reacts with alkyl halides to introduce new substituents at the α-position. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester affords a substituted cyclopropyl ketone. This two-step sequence, known as the acetoacetic ester synthesis, is a classic and reliable method for ketone preparation.

While specific examples detailing the alkylation of this compound are not extensively documented in readily available literature, the general principles of the acetoacetic ester synthesis are widely applicable. The following table illustrates representative examples of alkylation and subsequent ketonization of analogous β-keto esters, demonstrating the versatility of this approach.

Table 1: Representative Synthesis of Substituted Ketones from Analogous β-Keto Esters

| Starting β-Keto Ester | Alkylating Agent | Base/Solvent | Product after Decarboxylation | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Ethyl bromide | NaOEt/EtOH | 3-Pentanone | 75 |

| Methyl acetoacetate | Benzyl chloride | NaOMe/MeOH | 1-Phenyl-2-propanone | 80 |

| Ethyl 2-methyl-3-oxobutanoate | Isopropyl iodide | K2CO3/Acetone | 3-Methyl-2-pentanone | 65 |

Furthermore, the ketone moiety of this compound can undergo nucleophilic addition reactions, and the ester can be transformed through various condensation reactions, such as the Knoevenagel and Claisen condensations, to generate even more complex ketone-containing scaffolds.

Precursor for α-Cyclopropyl Carboxylic Acid Derivatives and Analogues

The hydrolysis of the methyl ester in this compound, followed by gentle heating, readily induces decarboxylation to yield cyclopropyl methyl ketone. However, under different reaction conditions, this versatile building block can serve as a precursor to valuable α-cyclopropyl carboxylic acid derivatives. These derivatives are important structural motifs in numerous biologically active compounds.

The synthesis of cyclopropanecarboxylic acids and their derivatives is a significant area of research. One common strategy involves the haloform reaction of the parent cyclopropyl methyl ketone, obtained from the decarboxylation of this compound. Alternatively, more direct routes from the β-keto ester can be envisioned, potentially involving protection of the ketone, selective reduction of the ester to an alcohol, and subsequent oxidation to the carboxylic acid, although such multi-step sequences can be challenging.

A more direct conceptual approach involves the use of the β-keto ester functionality to stabilize a carbanion for subsequent reactions, which could then be transformed into a carboxylic acid derivative. While direct conversion of this compound to an α-cyclopropyl carboxylic acid derivative is not prominently featured in the literature, the following table presents established methods for the synthesis of cyclopropanecarboxylic acid and its esters from various precursors, illustrating the chemical space accessible from cyclopropyl-containing building blocks.

Table 2: Synthetic Routes to Cyclopropanecarboxylic Acid and its Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| γ-Butyrolactone | 1. HCl, ZnCl2; 2. SOCl2; 3. NH3 | Cyclopropanecarboxamide | - |

| Diethyl malonate | 1,2-Dibromoethane, NaOEt | Diethyl cyclopropane-1,1-dicarboxylate | - |

| Cyclopropyl cyanide | H2SO4, H2O | Cyclopropanecarboxylic acid |

Preparation of Complex Natural Products and Biologically Active Analogues

The cyclopropane (B1198618) ring is a structural feature found in a diverse range of natural products, often contributing to their unique biological activities. This compound represents a valuable synthetic tool for the introduction of this motif into complex natural product skeletons.

Strategies for Installing Cyclopropyl-Containing Motifs via this compound

The strategic incorporation of the cyclopropyl group from this compound into a target natural product can be achieved through several retrosynthetic approaches. The β-keto ester functionality allows for its use in various carbon-carbon bond-forming reactions, effectively "stitching" the cyclopropyl unit into a larger molecular framework.

For instance, the enolate of this compound can act as a nucleophile in Michael additions to α,β-unsaturated systems, a key step in many natural product syntheses. It can also participate in aldol (B89426) reactions, providing access to β-hydroxy ketone adducts that are precursors to a variety of complex structures.

While specific total syntheses of natural products explicitly employing this compound are not widely reported, its potential is evident. The following table showcases natural products containing a cyclopropyl ketone or a related motif, for which a retrosynthetic analysis could logically involve a building block like this compound.

Table 3: Natural Products with Cyclopropyl Motifs Potentially Accessible from this compound or its Derivatives

| Natural Product | Structural Motif | Potential Synthetic Connection |

|---|---|---|

| Curacin A | Cyclopropyl-thiazoline | The cyclopropylcarbonyl unit could be derived from a cyclopropyl β-keto ester. |

| Dictyopterenes | Cyclopropyl-containing pheromones | The cyclopropyl ketone moiety is a key structural feature. |

| Illudins | Sesquiterpenes with a cyclopropane ring | Retrosynthetic disconnection could lead to a cyclopropyl-containing building block. |

Role in the Synthesis of Polyketide and Related Metabolites

Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). The biosynthesis involves the sequential condensation of small carboxylic acid-derived units, typically acetyl-CoA and malonyl-CoA. The structural diversity of polyketides arises in part from the use of alternative "extender units."

This compound, after hydrolysis to its corresponding carboxylic acid, could conceptually serve as a non-canonical extender unit in engineered PKS systems or in biomimetic chemical syntheses. Its incorporation would lead to the formation of a polyketide chain with a cyclopropyl- and methyl-substituted β-keto moiety. While the direct enzymatic incorporation of this specific substrate by a PKS has not been demonstrated, the field of synthetic biology is actively exploring the use of novel extender units to generate new polyketide-based molecules.

The chemical synthesis of polyketide-like structures can also benefit from building blocks like this compound. Its ability to undergo aldol and Claisen-type condensations allows for the iterative construction of poly-β-carbonyl chains, mimicking the biosynthetic pathway and providing access to novel analogues of biologically active polyketides.

Development of Pharmaceutical Intermediates and Lead Compounds

The cyclopropyl group is a privileged structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. As such, building blocks that facilitate the introduction of this group are of high value in the pharmaceutical industry.

This compound represents a readily available and versatile platform for the synthesis of novel pharmaceutical intermediates and lead compounds. Its chemical handles—the ketone, the ester, and the active methylene—allow for a wide range of chemical modifications, enabling the exploration of diverse chemical space in the search for new therapeutic agents.

While specific examples of marketed drugs derived directly from this compound are not publicly available, its potential as a key intermediate is clear. Medicinal chemists frequently utilize β-keto esters in the synthesis of heterocyclic compounds, which form the core of many drugs. For example, condensation of a β-keto ester with a hydrazine (B178648) or a urea (B33335) derivative can lead to the formation of pyrazoles and pyrimidines, respectively. The presence of the cyclopropyl group in such a building block would directly lead to cyclopropyl-substituted heterocycles, a desirable feature in many drug discovery programs.

The following table lists some classes of pharmaceutical compounds where a cyclopropyl-substituted β-keto ester like this compound could be a valuable intermediate in their synthesis.

Table 4: Potential Pharmaceutical Applications of this compound as a Synthetic Intermediate

| Therapeutic Area | Target Compound Class | Rationale for Use |

|---|---|---|

| Oncology | Kinase Inhibitors | Many kinase inhibitors contain heterocyclic scaffolds; the cyclopropyl group can improve binding affinity and metabolic stability. |

| Infectious Diseases | Antiviral Agents | Cyclopropyl moieties are found in several antiviral drugs, where they can enhance potency. |

| Central Nervous System | Receptor Modulators | The rigid cyclopropyl group can help to lock in a specific conformation required for receptor binding. |

Application in Heterocyclic Chemistry

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and agricultural chemistry, as these structures are prevalent in a vast number of bioactive compounds. nih.gov this compound is a valuable precursor for creating various heterocyclic systems, most notably pyrazoles.

Pyrazoles are traditionally synthesized by the condensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives. youtube.comnih.gov In this context, this compound provides the 1,3-dicarbonyl moiety necessary for the cyclization reaction. The reaction with hydrazine hydrate (B1144303) proceeds to form 3-cyclopropyl-5-methyl-1H-pyrazol-5-ol, which can exist in equilibrium with its tautomeric form, 3-cyclopropyl-5-methyl-1H-pyrazol-5(4H)-one. The reaction of β-keto esters with arylhydrazines can yield both cyclic pyrazole (B372694) products and acyclic hydrazone intermediates. nih.gov The specific outcome is often influenced by the reaction conditions and the nature of the substituents on the hydrazine.

The general mechanism for pyrazole formation involves the initial reaction of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone. Subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring. youtube.com The presence of the cyclopropyl group at the C2 position of the butanoate chain introduces a unique structural element into the resulting pyrazole, which can be of interest for modulating the biological activity and physical properties of the final compound.

The versatility of this reaction is further enhanced by the use of substituted hydrazines, which allows for the introduction of various functional groups onto the pyrazole nitrogen. This modular approach is a key strategy in combinatorial chemistry and drug discovery for generating libraries of diverse heterocyclic compounds.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from β-Ketoesters

| Heterocycle Class | Reactants | Key Features |

| Pyrazoles | β-Ketoester, Hydrazine | Formation of a five-membered aromatic ring with two adjacent nitrogen atoms. youtube.comnih.gov |

| Pyrido-pyrimidinones | Tetrazolopyridine, β-Ketoester | Fe(III)-mediated denitrogenative annulation. researcher.life |

| Imidazopyridines | Tetrazolopyridine, β-Ketoester | Product selectivity controlled by alkali metal halide salts. researcher.life |

| Dihydropyrimidinones | Aromatic Aldehyde, β-Ketoester, Urea | Eco-friendly synthesis using an ionic liquid catalyst. researcher.life |

| Pyrano[2,3-c]pyrazoles | Aldehyde, Hydrazine, β-Ketoester, Malononitrile | Multicomponent reaction, can be optimized with microwave irradiation. nih.gov |

Precursors for β-Amino Acid and Other Nitrogen-Containing Compound Synthesis

β-Amino acids are crucial components of various natural products and are important building blocks for the synthesis of β-peptides, which can form stable secondary structures. ethz.chillinois.edu The synthesis of β-amino acids and their derivatives is an active area of research. wustl.edu this compound can serve as a starting material for the synthesis of β-amino acids containing a cyclopropyl group, such as β-cyclopropyl amino acids. ku.dk

One of the most common methods for converting a β-ketoester into a β-amino acid is through reductive amination. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This process typically involves the reaction of the ketone carbonyl group with an amine to form an enamine or imine intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly used because they are mild enough to not reduce the starting ketone but are effective at reducing the in-situ formed imine. masterorganicchemistry.com

The general sequence for synthesizing a β-amino acid from this compound would involve:

Reductive Amination: Reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent to introduce the amino group at the C3 position.

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.

This process would yield a β-amino acid with a cyclopropyl group at the α-position relative to the carboxylic acid. The presence of the cyclopropyl ring can confer unique conformational constraints on peptides and other molecules, which can be advantageous for designing compounds with specific biological activities. nih.gov

Furthermore, the β-ketoester functionality can be leveraged to synthesize other nitrogen-containing compounds. For instance, the enolate of this compound can react with various nitrogen-based electrophiles. The resulting products can then be further transformed into a range of nitrogenous molecules.

Table 2: Key Transformations in β-Amino Acid Synthesis from β-Ketoesters

| Reaction | Reagents | Intermediate/Product | Key Features |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | β-Amino Ester | Forms the C-N bond at the ketone position. masterorganicchemistry.comorganic-chemistry.org |

| Ester Hydrolysis | Base (e.g., NaOH) followed by Acid | β-Amino Acid | Converts the ester to a carboxylic acid. |

| Asymmetric Hydrogenation | Chiral Catalyst (e.g., Rh-DuPHOS) | Chiral β-Amino Ester | Can produce enantiomerically enriched products. ethz.ch |

Potential Applications in Material Science and Polymer Chemistry Precursors (e.g., monomers)

The unique chemical structure of this compound also suggests potential applications in material science and polymer chemistry, primarily as a precursor to specialized monomers. The presence of both a polymerizable group (via the ester and ketone functionalities) and a reactive cyclopropyl ring opens up possibilities for creating polymers with novel properties.

The cyclopropyl group itself is a source of ring strain and can undergo ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. This ring-opening can be exploited in polymerization reactions to create polymers with unique backbone structures. For example, ring-opening polymerization of cyclopropyl-containing monomers can lead to polymers with repeating units that differ from those obtained through conventional vinyl or condensation polymerization.

One potential avenue is the use of this compound as a precursor for donor-acceptor cyclopropanes. nih.gov These molecules, which have both an electron-donating and an electron-withdrawing group attached to the cyclopropane ring, are highly reactive and can participate in a variety of transformations, including cycloadditions and rearrangements. nih.gov By incorporating this functionality into a monomer, it may be possible to create polymers that can be post-synthetically modified or that exhibit interesting electronic or optical properties.

Furthermore, the β-ketoester moiety can be used to synthesize thermally stable polymers. nih.gov The ability to form strong intramolecular hydrogen bonds and to chelate with metal ions can contribute to the thermal stability of polymers derived from monomers containing this functional group.

While the direct application of this compound in polymer chemistry is not yet widely reported, its constituent functional groups suggest a range of possibilities for the design and synthesis of new materials. Further research in this area could lead to the development of novel polymers with applications in areas such as specialty coatings, advanced composites, and functional materials.

Computational Chemistry and Advanced Structural Elucidation of Methyl 2 Cyclopropyl 3 Oxobutanoate and Its Derivatives

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations have emerged as powerful tools for elucidating the fundamental aspects of molecular structure and behavior. For β-keto esters like methyl 2-cyclopropyl-3-oxobutanoate, these methods offer a window into their conformational landscapes and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a computational method extensively used to investigate the electronic structure of molecules. researchgate.net In the study of β-keto esters, DFT calculations, such as those at the M062x/6-311+G(d,p) level, have been employed to optimize molecular geometries and identify the most stable conformations. nih.gov For instance, a conformational analysis of a representative β-keto ester revealed three stable conformations, with the minimal energy conformation being identified. nih.gov

DFT also allows for the analysis of global and local electrophilicity, providing insights into the reactivity of these compounds with potential nucleophiles. nih.gov The distribution of electron density and electrostatic potential can be visualized through Molecular Electrostatic Potential (MEP) maps, which help in identifying the reactive sites within the molecule. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another critical parameter derived from DFT calculations, indicating the molecule's stability and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for a β-Keto Ester

| Property | Description | Significance |

| Minimal Energy Conformation | The most stable three-dimensional arrangement of atoms in the molecule. | Determines the predominant structure and influences reactivity. |

| Global Electrophilicity Index | A measure of the overall electrophilic nature of the molecule. | Predicts the susceptibility of the molecule to nucleophilic attack. |

| Local Electrophilic Sites | Specific atoms or regions within the molecule that are most susceptible to nucleophilic attack. | Guides the understanding of regioselectivity in reactions. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies higher stability and lower reactivity. |

This table is generated based on the types of data typically obtained from DFT studies on β-keto esters and does not represent specific values for this compound due to a lack of directly available data in the search results.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio and semi-empirical methods are also valuable for exploring the conformational space of molecules. unige.chlibretexts.org Ab initio calculations, while computationally intensive, provide highly accurate results. libretexts.org Semi-empirical methods, on the other hand, offer a faster alternative by incorporating some experimental parameters, making them suitable for larger molecules or for preliminary conformational searches. libretexts.orgmdpi.com

Studies on α-ketoesters using ab initio methods have shown that the potential energy surface is characterized by broad minima for s-cis and s-trans conformations with low barriers for interconversion. unige.ch The relative stability of these conformers can be influenced by the solvent polarity, with the more polar s-cis conformer being stabilized in polar solvents. unige.ch While specific studies on this compound were not found, these general findings for ketoesters are applicable.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions, including those involving β-keto esters.

Transition State Analysis and Activation Energy Determination for Key Reactions

By mapping the potential energy surface of a reaction, computational methods can identify transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For example, in the context of Diels-Alder reactions, DFT has been used to study the regioselective mechanism and determine the stability of different stereochemical products. researchgate.net While not specific to this compound, this demonstrates the capability of computational methods to elucidate reaction pathways.

Mechanistic Probing of Selectivity and Reactivity through In Silico Experiments

In silico experiments, or computational simulations, are invaluable for probing the mechanistic details that govern selectivity and reactivity. For instance, in the context of asymmetric cyclopropanation reactions, computational modeling can help understand the origin of stereochemical control. acs.org Molecular docking and molecular dynamics simulations have been used to study the interactions of β-keto ester analogues with biological targets, providing insights into their binding affinity and stability. nih.gov These computational approaches can guide the design of new catalysts and substrates for stereoselective transformations. acs.org

Advanced Spectroscopic Methods for Detailed Structural Assignment of Complex Derivatives

The structural elucidation of complex molecules, including derivatives of this compound, relies heavily on a combination of advanced spectroscopic techniques. mjpms.in These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the carbon-hydrogen framework. mjpms.in Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which aids in identifying the molecular formula and structural motifs. mjpms.in Infrared (IR) spectroscopy is useful for identifying functional groups present in the molecule. mjpms.in For chiral molecules, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of substituents, as demonstrated in the structural confirmation of cyclopropane (B1198618) derivatives where the trans relationship between substituents was confirmed by weak NOE signals. nih.gov

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided |

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual protons and carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (e.g., H-H, C-H correlations). |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with high resolution MS). |

| Tandem MS (MS/MS) | Provides information on the fragmentation of the molecule, aiding in structural elucidation. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-O). |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Determines the spatial proximity of atoms, crucial for assigning stereochemistry. |

This table summarizes the general application of these techniques in organic structure elucidation.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

There is no specific published research detailing the application of multi-dimensional NMR techniques (such as COSY, HSQC, or HMBC) to this compound or its direct derivatives. Such studies are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations that define the molecule's three-dimensional structure and conformation. While NMR data exists for other β-keto esters and cyclopropyl-containing molecules, extrapolating this information to provide a scientifically accurate and detailed analysis for the target compound is not feasible without direct experimental evidence. mdpi.comst-andrews.ac.ukchemicalbook.com

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-cyclopropyl-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Claisen condensation between methyl acetoacetate and cyclopropanecarbonyl chloride under basic conditions (e.g., NaH or LDA in THF at -78°C). Optimizing stoichiometry (1:1.2 ratio of methyl acetoacetate to acyl chloride) and reaction time (4–6 hours) minimizes side products like diketones or unreacted starting materials. Post-reaction, acid quenching (HCl) and extraction with ethyl acetate followed by silica gel chromatography (hexane:EtOAc, 7:3) yield >85% purity . Confirm product identity via -NMR (δ 1.0–1.2 ppm for cyclopropane protons) and GC-MS (m/z 156 [M]) .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to assess purity (>95%).

- FT-IR for carbonyl stretches (1730 cm ester, 1705 cm ketone).

- X-ray crystallography (if crystalline) to resolve cyclopropane ring geometry and ester conformation. Cross-validate with -NMR (e.g., cyclopropane carbons at δ 10–15 ppm) .

Q. What storage conditions ensure the stability of this compound in research environments?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber glass vials to prevent ketone-ester tautomerization and cyclopropane ring strain-induced decomposition. Periodic -NMR analysis (monitoring δ 2.5–3.0 ppm for α-protons) detects degradation. Avoid aqueous solutions due to hydrolysis susceptibility (t < 24 hours at pH 7) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to model the electronic environment of the ketone and ester groups. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (e.g., carbonyl carbon at -5.2 eV). Compare with experimental kinetic data (e.g., reaction with Grignard reagents) to validate computational predictions. Solvent effects (e.g., THF vs. DCM) are modeled via PCM .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting patterns in 1H^1H1H-NMR?

- Methodological Answer : Contradictions often arise from diastereomerism or restricted rotation. For example, cyclopropane ring strain may cause anisotropic shielding. Employ variable-temperature NMR (VT-NMR, -50°C to 50°C) to observe coalescence of split signals. Supplement with NOESY to confirm spatial proximity of protons (e.g., cyclopropane-CH interactions). Compare with computational NOE simulations (e.g., ACD/Labs) .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Use asymmetric organocatalysis: L-proline (20 mol%) in DMF at 25°C induces enantioselective cyclopropanation via Michael addition. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol). Alternatively, transition-metal catalysts like Rh(OAc) with chiral ligands (e.g., BINAP) yield >90% ee in cyclopropane formation steps .

Q. What analytical approaches differentiate this compound from its structural isomers, such as methyl 3-cyclopropyl-2-oxobutanoate?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO) and --HSQC NMR to assign carbonyl positions. IR spectroscopy distinguishes ester (C=O at 1730 cm) vs. ketone (1705 cm) dominance. X-ray crystallography resolves absolute configuration .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to investigate the hydrolysis of this compound under varying pH conditions?

- Methodological Answer : Use pseudo-first-order conditions with excess buffer (pH 2–12). Monitor ester hydrolysis via UV-Vis (λ = 260 nm for liberated cyclopropanecarboxylic acid) or -NMR (disappearance of ester CHO at δ 3.7 ppm). Calculate rate constants (k) via nonlinear regression (e.g., OriginPro). Plot ln(k) vs. pH to identify acid/base-catalyzed regimes .

Q. What statistical methods are appropriate for analyzing discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Perform Grubbs’ test to identify outliers in melting point datasets (e.g., mp 83–86°C vs. 78–82°C). For spectral data, use multivariate analysis (PCA) to cluster datasets by solvent, concentration, or instrument type. Cross-reference with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products